molecular formula C13H9BrClNO2 B15360289 Benzyl 3-bromo-2-chloroisonicotinate

Benzyl 3-bromo-2-chloroisonicotinate

Cat. No.: B15360289
M. Wt: 326.57 g/mol
InChI Key: WQZSIKJLKGILRP-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C13H9BrClNO2 and a molecular weight of 326.58 g/mol. This compound is characterized by the presence of a benzyl group attached to a 3-bromo-2-chloroisonicotinate moiety. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-2-chloroisonicotinate typically involves the bromination and chlorination of isonicotinic acid followed by esterification with benzyl alcohol. The reaction conditions include the use of bromine and chlorine as halogenating agents and a suitable catalyst to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and their derivatives.

  • Reduction: Reduction reactions can produce amines and alcohols.

  • Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

Benzyl 3-bromo-2-chloroisonicotinate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the synthesis of drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Benzyl 3-bromo-2-chloroisonicotinate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a substrate that undergoes nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Benzyl 3-bromo-2-fluoroisonicotinate

  • Benzyl 3-chloro-2-fluoroisonicotinate

  • Benzyl 3-bromo-2-iodoisonicotinate

  • Benzyl 3-chloro-2-iodoisonicotinate

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Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

benzyl 3-bromo-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C13H9BrClNO2/c14-11-10(6-7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

WQZSIKJLKGILRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C(=NC=C2)Cl)Br

Origin of Product

United States

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